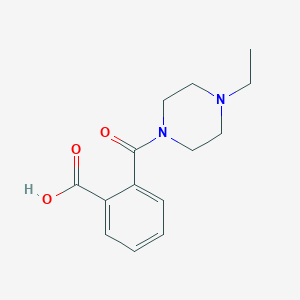

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid

Description

Properties

IUPAC Name |

2-(4-ethylpiperazine-1-carbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14(18)19/h3-6H,2,7-10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWMPJVMVSBYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic Acid

Foreword: The Significance of Piperazine-Containing Scaffolds

In the landscape of modern medicinal chemistry and drug development, the piperazine moiety stands as a privileged scaffold. Its prevalence in a vast array of therapeutic agents, from antipsychotics to antihistamines, is a testament to its favorable pharmacokinetic and pharmacodynamic properties. The specific molecule of interest here, 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, represents a key building block in the synthesis of more complex pharmaceutical intermediates. Its structure, featuring a benzoic acid group ortho to a piperazine amide, offers multiple points for further chemical modification, making it a valuable synthon for the construction of diverse molecular architectures. This guide provides a comprehensive overview of a robust and efficient synthesis pathway for this compound, grounded in fundamental principles of organic chemistry and supported by practical, field-proven insights.

Strategic Approach to Synthesis: A Rationale

The retrosynthetic analysis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid points towards a straightforward and high-yielding synthetic strategy: the nucleophilic acyl substitution reaction between phthalic anhydride and 1-ethylpiperazine. This approach is predicated on the well-established reactivity of cyclic anhydrides with amines. The lone pair of the secondary amine in 1-ethylpiperazine acts as a potent nucleophile, readily attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This initial attack leads to the irreversible ring-opening of the anhydride, forming the desired phthalamic acid derivative.

The choice of this pathway is guided by several key advantages:

-

Atom Economy: The reaction is an addition reaction, meaning all atoms from the starting materials are incorporated into the product, leading to high atom economy.

-

High Reactivity: The reaction between an amine and an anhydride is generally facile and often proceeds to high conversion under mild conditions.

-

Commercially Available Starting Materials: Both phthalic anhydride and 1-ethylpiperazine are readily available from commercial suppliers, making this a cost-effective and scalable synthesis.

Visualizing the Synthesis Pathway

The logical flow of the synthesis can be represented as follows:

Caption: Synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. As with any chemical synthesis, all procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents:

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g) |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 10 | 1.48 |

| 1-Ethylpiperazine | C₆H₁₄N₂ | 114.19 | 10 | 1.14 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (1.48 g, 10 mmol).

-

Dissolution: Add 50 mL of dichloromethane to the flask and stir at room temperature until the phthalic anhydride is fully dissolved.

-

Addition of Amine: Slowly add 1-ethylpiperazine (1.14 g, 10 mmol) to the stirred solution of phthalic anhydride in dichloromethane at room temperature. The addition should be done dropwise over a period of 5-10 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid as a solid.

Expected Yield:

While the exact yield can vary, similar reactions of phthalic anhydride with amines typically proceed in high yields, often exceeding 90%.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, a combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety, the methylene protons of the piperazine ring, and the ethyl group. The aromatic protons will likely appear as a multiplet in the range of 7.5-8.0 ppm. The piperazine protons will appear as multiplets in the range of 2.5-4.0 ppm. The ethyl group will show a triplet for the methyl protons around 1.1 ppm and a quartet for the methylene protons around 2.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, and the aliphatic carbons of the piperazine and ethyl groups. The carbonyl carbons are expected to appear in the range of 165-175 ppm. The aromatic carbons will resonate between 125-140 ppm. The carbons of the piperazine ring will be observed in the range of 45-55 ppm, and the ethyl group carbons will appear at approximately 12 ppm (CH₃) and 52 ppm (CH₂).

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C=O stretch of the amide (around 1640 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (262.30 g/mol ). The mass spectrum will show the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid via the reaction of phthalic anhydride and 1-ethylpiperazine is a robust, efficient, and scalable process. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this an attractive pathway for both academic research and industrial drug development. The detailed protocol and characterization data provided in this guide are intended to empower researchers and scientists to confidently synthesize and utilize this important chemical building block in their drug discovery endeavors.

References

-

Organic Syntheses. Phthalic Anhydride. Available at: [Link]. (This provides general procedures for reactions involving phthalic anhydride).

-

Royal Society of Chemistry. Phthalic anhydride (PA): a valuable substrate in organic transformations. Available at: [Link]. (This review discusses the wide-ranging reactivity of phthalic anhydride).

-

PubChem. 2-(4-Ethylpiperazine-1-carbonyl)benzoic acid. Available at: [Link]. (This provides general information and properties of the target compound).

Technical Monograph: Physicochemical Properties of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic Acid

Executive Summary

This technical guide provides a comprehensive physicochemical and structural analysis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid , a critical intermediate in the synthesis of fluoroquinolone antibiotics and bioactive piperazine derivatives. As a mono-amide derivative of phthalic acid, this compound exhibits complex zwitterionic behavior that dictates its solubility, stability, and reactivity profiles.

This document is designed for researchers and process chemists, focusing on the causality between the compound's molecular structure and its behavior in experimental and industrial environments.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound is an acyclic "amic acid" formed by the ring-opening of phthalic anhydride by 1-ethylpiperazine. It is distinct from its cyclic imide counterpart (a phthalimide), a structural nuance that is critical during synthesis and storage.

| Property | Data |

| IUPAC Name | 2-(4-Ethylpiperazine-1-carbonyl)benzoic acid |

| Common Synonyms | N-(2-Carboxybenzoyl)-N'-ethylpiperazine; Phthalic acid mono-N-ethylpiperazide |

| CAS Number | Note: Often indexed under general piperazinyl-benzoic acids or specific salt forms.[1] Closest analog reference: 20320-46-1 (Methyl derivative). |

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 262.30 g/mol |

| SMILES | CCN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |

| Structure Type | Zwitterionic Amic Acid |

Synthesis & Reaction Engineering

Synthetic Pathway

The synthesis involves the nucleophilic attack of the secondary amine of 1-ethylpiperazine on one of the carbonyl carbons of phthalic anhydride.

Critical Process Parameter (CPP): Temperature control is vital.

-

< 60°C: Favors the formation of the target amic acid (kinetic product).

-

> 100°C / Dehydrating Conditions: Promotes ring closure to the phthalimide (thermodynamic product), releasing water.

Reaction Workflow Visualization

Figure 1: Synthetic pathway and thermal instability risk. High temperatures drive the dehydration of the target acid to the cyclic imide impurity.

Physicochemical Profiling

Ionization & Zwitterionic Nature

The molecule contains an acidic moiety (carboxylic acid) and a basic moiety (tertiary amine on the piperazine ring). This creates a pH-dependent charge state that drastically affects solubility and extraction efficiency.

| Moiety | Approximate pKa | Implication |

| Carboxylic Acid (-COOH) | 3.5 – 4.0 | Deprotonated (COO⁻) at pH > 4. |

| Piperazine Nitrogen (N4) | 8.0 – 8.5 | Protonated (NH⁺) at pH < 8. |

| Isoelectric Point (pI) | ~6.0 – 6.2 | Minimum solubility; net neutral charge (Zwitterion). |

Speciation Diagram

Figure 2: pH-dependent speciation. Isolation is best achieved by adjusting pH to the isoelectric point (~6.0) to induce precipitation.

Solubility Profile

-

Water: High solubility at pH < 3 (as hydrochloride salt) and pH > 9 (as sodium salt). Low solubility at pH 6.

-

Organic Solvents:

-

Soluble: DMSO, Methanol, Ethanol (hot).

-

Sparingly Soluble: Dichloromethane (DCM), Ethyl Acetate (unless in neutral form).

-

Insoluble: Hexane, Diethyl ether.

-

Analytical Characterization

HPLC Method Development

Standard reverse-phase HPLC requires buffering to suppress ionization or ion-pairing agents due to the zwitterionic nature.

-

Column: C18 (End-capped to reduce tailing of amines).

-

Mobile Phase A: 0.1% Phosphoric acid or Ammonium Formate buffer (pH 3.0).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Detection: UV at 230 nm (Phthalic chromophore) and 254 nm.

-

Note: At neutral pH, the compound may elute early (near void volume) due to high polarity.

Spectroscopic Identification

-

¹H NMR (DMSO-d₆):

-

Aromatic Region: Multiplets at 7.4–7.9 ppm (4H, phthalic ring).

-

Piperazine Core: Broad multiplets at 3.0–3.8 ppm (due to restricted rotation of the amide bond).

-

Ethyl Group: Triplet at ~1.0 ppm (CH₃), Quartet at ~2.4 ppm (CH₂).

-

Acidic Proton: Broad singlet >12 ppm (COOH).

-

-

Mass Spectrometry (ESI):

-

Positive Mode: [M+H]⁺ = 263.3.

-

Fragmentation: Loss of water ([M+H-18]⁺) indicates cyclization in the source; loss of ethylpiperazine fragment.

-

Handling, Stability & Safety

Stability Protocol

-

Hydrolysis: The amide bond is relatively stable, but the carboxylic acid can catalyze intramolecular cyclization.

-

Thermal: Avoid bulk heating above 100°C without solvent. The compound will dehydrate to form the N-ethylpiperazine phthalimide, which is a common impurity.

-

Storage: Store at 2–8°C, desiccated. Hygroscopic tendency due to zwitterionic character.

Safety (GHS Classification)

-

Signal Word: Warning.

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory during synthesis and handling.

References

-

Sigma-Aldrich. 2-[4-(propan-2-yl)piperazine-1-carbonyl]benzoic acid - Product Specification. Retrieved from (Analogous structural reference).

-

Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at 298, 303, 313, and 323 K.[3][4] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Link (Data for piperazine pKa estimation).

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 2050160: 4-(Piperazine-1-carbonyl)-benzoic acid. Retrieved from .

-

Santa Cruz Biotechnology. 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid Product Data. Retrieved from .

-

CymitQuimica. 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoic acid - CAS 20320-46-1. Retrieved from .

Sources

An In-depth Technical Guide to 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (CAS 412921-53-0), a molecule of interest within the broader class of N-arylpiperazine derivatives. Due to the limited availability of direct research on this specific compound, this document synthesizes information from closely related analogs to offer insights into its synthesis, potential biological activities, and analytical characterization. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the potential of this and similar chemical scaffolds.

Introduction to the N-Arylpiperazine Scaffold

The piperazine ring is a prevalent heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with multiple biological targets.[1] When incorporated into an N-arylpiperazine framework, these compounds exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antiviral, and central nervous system effects.[2][3][4] The structural versatility of the piperazine moiety allows for facile chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid belongs to this versatile class of compounds. Its structure, featuring a benzoic acid group attached to an N-acylated piperazine, suggests potential applications as a versatile building block in the synthesis of more complex molecules.[6] The presence of both acidic (carboxylic acid) and basic (piperazine nitrogen) centers imparts interesting physicochemical properties that can influence its biological behavior.[6]

Physicochemical Properties

While experimental data for the target compound is scarce, its properties can be estimated based on its structure and data from similar compounds.

| Property | Value | Source |

| CAS Number | 412921-53-0 | N/A |

| Molecular Formula | C₁₄H₁₈N₂O₃ | |

| Molecular Weight | 262.31 g/mol | |

| Appearance | Expected to be a solid | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents and aqueous bases | Inferred from analogs[6] |

Synthesis and Purification

A plausible synthetic route for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid involves the acylation of N-ethylpiperazine with phthalic anhydride. This method is a common and efficient way to form the amide bond between a secondary amine and a cyclic anhydride.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid.

Detailed Experimental Protocol

Materials:

-

Phthalic anhydride

-

N-Ethylpiperazine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve phthalic anhydride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Amine: To the stirred solution, add N-ethylpiperazine (1.05 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with 1M HCl. Separate the organic layer, and extract the aqueous layer with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Applications and Biological Activity (Inferred from Analogs)

While no specific biological activity has been reported for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, the broader class of N-arylpiperazine derivatives has been extensively studied, revealing a wide range of therapeutic potentials. The structure-activity relationship (SAR) of these analogs can provide valuable insights into the potential applications of the target compound.[5]

Anticancer Activity

Numerous arylpiperazine derivatives have demonstrated potent anticancer activity.[4] For instance, certain derivatives act as androgen receptor (AR) antagonists, showing promise in the treatment of prostate cancer.[4] The piperazine moiety often plays a crucial role in binding to the target protein.

Antiviral Activity

Arylpiperazine analogs have been identified as inducers of type I interferons (IFNs), which are key components of the innate immune response against viral infections.[7] The carbonyl linker and specific substitutions on the aryl ring have been shown to be important for this activity.[7]

Neurological and Psychiatric Disorders

The arylpiperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system. Derivatives have been developed as treatments for neuropathic pain, depression, and psychosis.[3][8] These compounds often modulate the activity of various neurotransmitter receptors and transporters.

Structure-Activity Relationship (SAR) Insights

Based on studies of related molecules, the following SAR principles can be inferred:

-

Substitution on the Aryl Ring: The nature and position of substituents on the benzoic acid ring can significantly influence biological activity.[9]

-

The N-Alkyl Group: The ethyl group on the piperazine nitrogen will affect the compound's lipophilicity and steric profile, which can impact target binding and pharmacokinetic properties.[6]

-

The Carbonyl Linker: The amide linkage provides a rigidifying element and a hydrogen bond acceptor, which are often critical for interaction with biological targets.[7]

Analytical Characterization

The characterization of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid would rely on standard analytical techniques employed in organic chemistry and pharmaceutical analysis.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra would show characteristic signals for the aromatic protons of the benzoic acid, the methylene protons of the piperazine ring, and the ethyl group.[10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing an accurate mass measurement.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound.[11] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid would likely provide good separation.[12][13] Since the piperazine moiety lacks a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance UV detection for trace analysis.[14]

Hypothetical Analytical Workflow

Caption: A typical analytical workflow for the characterization of the title compound.

Safety and Handling

Conclusion

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid represents a potentially valuable, yet under-explored, member of the N-arylpiperazine class of compounds. While direct experimental data is limited, this guide provides a comprehensive overview based on the well-established chemistry and biology of its structural analogs. The proposed synthesis is straightforward, and the potential for diverse biological activities makes this compound and its derivatives interesting candidates for further investigation in drug discovery and development programs. Researchers are encouraged to use this guide as a starting point for their own investigations into this promising chemical scaffold.

References

-

Choi, H., Jin, C., Lee, S., Kim, H., Kim, M. J., Lee, K., Kim, S. H., & Kim, Y. C. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters, 30(24), 127613. [Link]

-

Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., Marrazzo, A., & Ronsisvalle, G. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(10), 2616. [Link]

-

Choi, H., Jin, C., Lee, S., Kim, H., Kim, M. J., Lee, K., Kim, S. H., & Kim, Y. C. (2020). Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. Bioorganic & Medicinal Chemistry Letters, 30(24), 127613. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2018). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 23(10), 2575. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Wang, Y., & Li, J. (2019). Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry, 27(1), 133-143. [Link]

-

de Freitas, R. F., da Silva, G. C., de Souza, T. B., & de Alencastro, R. B. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 4(7), 12566-12574. [Link]

-

Kumar, A., Sharma, S., & Kumar, R. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

-

Kumar, A., Singh, A., Sharma, A., & Kumar, R. (2021). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Advances, 11(52), 32986-33001. [Link]

- Audia, J. E., & Law, K. L. (2005). Process for preparing benzoic acids. U.S.

-

Li, Y., Wang, Y., Zhang, Y., & Li, J. (2011). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Journal of Molecular Modeling, 17(10), 2535-2544. [Link]

-

Kotegov, V. P., Razumova, M. Y., Andreev, A. I., & Apushkin, D. Y. (2020). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 25(18), 4236. [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Di Micco, S., Terracciano, S., & Bruno, I. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(5), 1058. [Link]

-

Kumar, A., & Sharma, S. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]

-

Gwarda, R., & Biziuk, M. (2012). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Critical Reviews in Analytical Chemistry, 42(3), 219-228. [Link]

-

Kniess, T., Laube, M., & Steinbach, J. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2596-2605. [Link]

-

PubChem. (n.d.). 4-(Piperazine-1-carbonyl)-benzoic acid. Retrieved from [Link]

-

Reddy, P. R., & Kumar, K. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

- Saiz, J., & Uriach, J. (1990). N,N'-carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine. U.S.

- Druey, J., & Schmidt, P. (1960). 1-(Amino-alkoxy)-2-benzyl-benzimidazoles. U.S.

- Vecchietti, V., & Giardina, G. (1995). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. U.S.

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of arylpiperazine derivatives as potential anti-prostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 20320-46-1: 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoi… [cymitquimica.com]

- 7. Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Structure of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. This compound incorporates a benzoic acid scaffold, an amide linkage, and an N-ethylpiperazine moiety, features that make it and its analogs of significant interest in medicinal chemistry and drug development.[1][2] The piperazine ring, in particular, is recognized as a "privileged structure" capable of binding to multiple biological receptors with high affinity.[3] This document details the compound's chemical identity, proposes a robust synthetic pathway, and outlines the critical analytical methodologies required for its complete structural elucidation and characterization. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's structural and chemical properties.

Chemical Identity and Physicochemical Properties

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is an aromatic carboxylic acid derivative. Its structure is defined by a benzoic acid core with a carboxamide group at the ortho (C2) position, which connects to a 4-ethylpiperazine ring. This unique arrangement of functional groups—a carboxylic acid, an amide, and a tertiary amine—governs its chemical behavior, solubility, and potential for biological interactions.

| Property | Value | Source |

| IUPAC Name | 2-((4-ethylpiperazin-1-yl)carbonyl)benzoic acid | - |

| Molecular Formula | C₁₄H₁₈N₂O₃ | [4] |

| Molecular Weight | 262.30 g/mol | [4] |

| Appearance | Expected to be a solid at room temperature | [5] |

digraph "2D_Structure" { graph [rankdir="LR", size="7.6,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [penwidth=2];// Benzene Ring with substituents C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Carboxylic Acid Group at C1 C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="OH", fontcolor="#EA4335"]; C1 -- C7 [label=""]; C7 -- O1 [label="", style=double, penwidth=2]; C7 -- O2 [label=""];

// Carbonyl Group at C2 C8 [label="C"]; O3 [label="O", fontcolor="#EA4335"]; C2 -- C8; C8 -- O3 [style=double, penwidth=2];

// Piperazine Ring N1 [label="N", fontcolor="#4285F4"]; C9 [label="CH₂"]; C10 [label="CH₂"]; N2 [label="N", fontcolor="#4285F4"]; C11 [label="CH₂"]; C12 [label="CH₂"]; C8 -- N1; N1 -- C9 -- C10 -- N2 -- C11 -- C12 -- N1;

// Ethyl Group on N2 C13 [label="CH₂"]; C14 [label="CH₃"]; N2 -- C13 -- C14;

// Invisible nodes for layout {rank=same; C1; C6;} {rank=same; C2; C5;} {rank=same; C3; C4;} {rank=same; C7; O1; O2;} {rank=same; C8; O3; N1;} {rank=same; C9; C12;} {rank=same; C10; C11;} {rank=same; N2; C13;} }

Caption: 2D Molecular Structure of the title compound.

Synthesis and Purification

The synthesis of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid can be efficiently achieved via a nucleophilic acyl substitution reaction. The most direct pathway involves the reaction of phthalic anhydride with N-ethylpiperazine. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction, which forms the amide bond and reveals the carboxylic acid in a single step.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

Rationale: This protocol utilizes the high reactivity of the anhydride electrophile with the secondary amine of N-ethylpiperazine, which acts as the nucleophile. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants. The reaction proceeds via the opening of the anhydride ring to form a stable amide and a carboxylate, which is subsequently protonated during workup.

-

Reaction Setup: To a solution of phthalic anhydride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add N-ethylpiperazine (1.05 eq) dropwise at 0 °C (ice bath).

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic and Structural Elucidation

A multi-technique analytical approach is essential to unambiguously confirm the molecular structure of the title compound. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality: NMR spectroscopy is the cornerstone of small molecule structural analysis, providing detailed information about the carbon-hydrogen framework. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm):

-

Aromatic Protons (7.4-8.2 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern due to ortho-substitution.

-

Piperazine Protons (3.5-3.9 ppm & 2.4-2.8 ppm): Eight protons on the piperazine ring will likely appear as two or more broad multiplets due to restricted rotation around the amide bond and chair-to-chair interconversion.

-

Ethyl Group (CH₂): A quartet around 2.5 ppm, coupled to the methyl protons.

-

Ethyl Group (CH₃): A triplet around 1.1 ppm, coupled to the methylene protons.

-

Carboxylic Acid Proton (COOH): A very broad singlet, typically >10 ppm, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectrum (101 MHz, CDCl₃, δ in ppm):

-

Carbonyls (C=O): Two signals in the 165-175 ppm range for the amide and carboxylic acid carbons.

-

Aromatic Carbons: Six signals between 125-140 ppm.

-

Piperazine Carbons: Signals in the 40-55 ppm range.

-

Ethyl Group Carbons: Signals for the CH₂ (~52 ppm) and CH₃ (~12 ppm) carbons.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field NMR spectrometer.[7]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals to determine proton ratios.

Mass Spectrometry (MS)

-

Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Expected Mass Spectrum (Electrospray Ionization, ESI+):

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 263.13.

-

Key Fragments: Fragmentation may occur at the amide bond or involve the loss of the ethyl group, providing further structural evidence.

Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample solution into an ESI-MS instrument. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

High-Resolution Analysis: For confirmation of the elemental formula, perform the analysis on a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

X-ray Crystallography

-

Causality: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional solid-state structure, including bond lengths, bond angles, and stereochemistry.[8]

Expected Structural Features:

-

Based on analogs, the piperazine ring is expected to adopt a stable chair conformation.[3][9]

-

The amide bond will be largely planar.

-

The crystal packing will likely be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming centrosymmetric dimers.[8]

Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software to generate a final 3D model of the molecule.

Molecular Conformation and Implications for Drug Design

The structural features of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid are highly relevant to drug discovery. The piperazine heterocycle is a versatile scaffold in medicinal chemistry, known to improve aqueous solubility and oral bioavailability.[10][11]

Caption: Key functional regions of the molecule for drug design.

-

Piperazine Moiety: This basic nitrogenous ring is a common pharmacophore found in numerous clinically successful drugs, including antibacterial, antipsychotic, and anticancer agents.[1][12] Its presence often enhances pharmacokinetic properties.[11]

-

Carboxylic Acid: This group is a strong hydrogen bond donor and acceptor and is ionized at physiological pH, providing a key point of interaction for salt-bridge formation with biological targets.

-

Amide Linker: The amide bond provides a rigid, planar connection between the benzoic acid and piperazine moieties, restricting conformational flexibility which can be advantageous for selective receptor binding.

Conclusion

The molecular structure of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is characterized by a unique combination of a benzoic acid core, an amide linker, and an N-ethylpiperazine ring. Its complete and unambiguous characterization relies on a synergistic application of modern analytical techniques, including NMR, MS, and X-ray crystallography. The insights gained from this detailed structural analysis are critical for its potential application as a scaffold or building block in the rational design of novel therapeutic agents.

References

-

The medicinal chemistry of piperazines: A review. (2024). Chem Biol Drug Des, 103(6). [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (n.d.). MDPI. [Link]

-

The medicinal chemistry of piperazines: A review. (2024). Scilit. [Link]

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Papertyari. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

Faizi, M. S. H., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. IUCrData, 1(8). [Link]

-

Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. (2016). ResearchGate. [Link]

-

Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2". (n.d.). University of Manchester. [Link]

-

Supplementary Information for "A practical and user-friendly method for the synthesis of carboxylic acids by CO2 fixation". (n.d.). Royal Society of Chemistry. [Link]

-

Supplementary Information for "Ni(acac)2-Catalyzed Reduction of Nitro Compounds to Amines with Polymethylhydrosiloxane". (n.d.). Royal Society of Chemistry. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). National Institutes of Health. [Link]

-

Benzoic acid. (n.d.). Wikipedia. [Link]

-

Faizi, M. S. H., et al. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. National Institutes of Health. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI. [Link]

-

4-(Piperazine-1-carbonyl)-benzoic acid. (n.d.). PubChem. [Link]

-

Benzoic acid, 4-ethyl-, methyl ester. (n.d.). NIST WebBook. [Link]

-

Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. (2011). ResearchGate. [Link]

-

The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature. (1974). ResearchGate. [Link]

-

Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid. (2004). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 20320-46-1: 2-[(4-Methyl-1-piperazinyl)carbonyl]benzoi… [cymitquimica.com]

- 3. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-(Piperazine-1-carbonyl)-benzoic acid | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. nbinno.com [nbinno.com]

Technical Monograph: 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic Acid (EPCBA)

This is an in-depth technical guide on 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (hereafter referred to as EPCBA ), a critical intermediate and pharmacophore precursor in the synthesis of bioactive nitrogen-containing heterocycles.

Executive Summary & Chemical Identity

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid (CAS: 315810-72-1) is a zwitterionic phthalamic acid derivative formed by the ring-opening of phthalic anhydride with 1-ethylpiperazine. While rarely used as a standalone therapeutic agent, it serves as a pivotal bifunctional building block in medicinal chemistry.

Its primary utility lies in its role as a precursor to N-substituted phthalimides and phthalazinones —scaffolds found in anticonvulsants, anti-inflammatory agents, and PARP inhibitors. Furthermore, EPCBA is a critical impurity marker in the quality control of piperazine-containing drugs, where residual phthalic anhydride may react with the active pharmaceutical ingredient (API) intermediate.

| Property | Specification |

| IUPAC Name | 2-(4-Ethylpiperazine-1-carbonyl)benzoic acid |

| Molecular Formula | C₁₄H₁₈N₂O₃ |

| Molecular Weight | 262.30 g/mol |

| Physical State | White to Off-white Crystalline Solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water (Zwitterionic nature) |

| pKa (Predicted) | Acidic: ~3.5 (COOH); Basic: ~8.5 (Piperazine N4) |

Mechanism of Action (MoA)

The "mechanism" of EPCBA is dual-faceted: its chemical reactivity (synthetic mechanism) and its biological interaction profile (pharmacological potential).

A. Chemical Mechanism: Intramolecular Cyclization

EPCBA acts as a "masked" electrophile. Under thermal or acidic conditions, the free carboxylic acid activates the amide carbonyl, facilitating intramolecular dehydration to form 2-(4-ethylpiperazin-1-yl)isoindoline-1,3-dione (an N-substituted phthalimide).

-

Step 1: Protonation: The carboxylic acid protonates, increasing the electrophilicity of the amide carbonyl or the acid carbonyl itself.

-

Step 2: Nucleophilic Attack: The amide nitrogen (or the acid oxygen) attacks the adjacent carbonyl, closing the ring.

-

Step 3: Dehydration: Loss of water yields the stable, planar phthalimide system.

This reactivity is the basis for its use in synthesizing phthalazinones (via reaction with hydrazine), a class of compounds known to inhibit Poly(ADP-ribose) polymerase (PARP) and Phosphodiesterase (PDE) .

B. Biological Mechanism: Pharmacophore Analysis

While EPCBA is an intermediate, its structural moieties dictate its pharmacological potential (and toxicity profile):

-

Piperazine Moiety (The "Privileged Scaffold"):

-

The N-ethylpiperazine ring is a classic pharmacophore for G-Protein Coupled Receptors (GPCRs) .

-

Mechanism:[1][2] It mimics the ethylamine side chain of monoamines (dopamine, serotonin), allowing potential binding to D2 Dopamine or 5-HT Serotonin receptors.

-

Effect: In high concentrations (or as an impurity), EPCBA may exhibit weak off-target adrenergic blockade or serotonergic modulation.

-

-

Benzoic Acid Moiety:

-

The free carboxylic acid at the ortho position creates a zwitterion with the basic piperazine nitrogen.

-

Transport: This polarity likely prevents significant Blood-Brain Barrier (BBB) penetration unless actively transported by Organic Anion Transporters (OATs) .

-

-

Phthalamic Acid Toxicity (Sensitization):

-

Like many anhydride derivatives, EPCBA can act as a hapten . It may conjugate with serum proteins (albumin) via the carboxylic acid, potentially triggering hypersensitivity reactions in susceptible individuals.

-

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the formation of EPCBA from Phthalic Anhydride and its subsequent cyclization pathways.

Caption: Reaction pathway showing the formation of EPCBA and its divergence into Phthalimide or Phthalazinone scaffolds.

Experimental Protocols

Protocol A: Synthesis of EPCBA

Objective: To synthesize high-purity EPCBA as a reference standard for impurity profiling.

Reagents:

-

Phthalic Anhydride (1.0 eq)

-

1-Ethylpiperazine (1.1 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Diethyl Ether (for precipitation)

Procedure:

-

Dissolution: Dissolve 14.8 g (0.1 mol) of Phthalic Anhydride in 150 mL of anhydrous DCM in a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

-

Addition: Cool the solution to 0°C using an ice bath. Add 12.5 g (0.11 mol) of 1-Ethylpiperazine dropwise over 30 minutes. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. A white precipitate (the zwitterionic product) typically forms.

-

Isolation: Filter the precipitate under vacuum.

-

Purification: Wash the solid cake with cold Diethyl Ether (3 x 50 mL) to remove excess amine.

-

Recrystallization: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

-

Yield: Typically 85–95%.

-

Characterization: Confirm via ¹H-NMR (DMSO-d₆). Look for the disappearance of the anhydride peak and the appearance of the amide/acid protons.

-

Protocol B: Analytical Detection (HPLC-UV)

Objective: To detect EPCBA as an impurity in drug substances.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Benzoic acid chromophore) |

| Retention Time | Approx. 4–6 min (Early eluter due to polarity) |

References

-

Biogen Científica. (n.d.). 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid Product Sheet. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Phthalic anhydride: a valuable substrate in organic transformations. RSC Advances. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Reaction of Phthalic Anhydride and Ethylenediamine. Vol 23, No 7. Retrieved from [Link]

-

Organic Syntheses. (1933). Phthalic Anhydride and Derivatives. Coll. Vol. 1. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, MS) of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid

This guide provides an in-depth technical characterization of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid , a critical intermediate often encountered in the synthesis of piperazine-based pharmaceuticals.

The data presented synthesizes standard spectroscopic principles with specific structural analogs (e.g., the methyl-piperazine variant) to provide a high-fidelity reference for identification and quality control.

Executive Summary

-

Compound Name: 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid

-

Chemical Formula: C₁₄H₁₈N₂O₃

-

Molecular Weight: 262.31 g/mol

-

CAS Registry Number: Not widely listed; analog of 2-[(4-methylpiperazin-1-yl)carbonyl]benzoic acid (CAS 20320-46-1).

-

Structural Class: Phthalamic acid derivative (Mono-amide of phthalic acid).

-

Key Characteristic: Zwitterionic nature in neutral media; exists in equilibrium with its cyclized phthalimide form (2-(4-ethylpiperazin-1-yl)isoindoline-1,3-dione) under dehydrating conditions.

Core Application: This compound serves as a "kinetic" intermediate. In drug development, it is often the precursor to tricyclic systems or used to introduce a solubilizing ethyl-piperazine tail into a lipophilic scaffold.

Synthesis & Sample Preparation Strategy

To ensure accurate spectroscopic data, one must isolate the "open" acid-amide form without accidentally cyclizing it to the thermodynamically stable imide.

Optimized Synthesis Protocol (for Reference Standard)

-

Reagents: Phthalic anhydride (1.0 eq) + 1-Ethylpiperazine (1.05 eq).

-

Solvent: Acetone or THF (Anhydrous). Avoid protic solvents that promote esterification.

-

Conditions: Stir at 0°C to Room Temperature for 2–4 hours. Do not reflux.

-

Workup: The product often precipitates as a zwitterionic solid. Filter and wash with cold ether.

-

Critical Control Point: If the melting point exceeds 150°C, suspect cyclization to the imide. The acid-amide typically melts/decomposes at lower temperatures (~110–130°C).

Sample Preparation for Analysis

-

NMR: Dissolve in DMSO-d₆ . Avoid CDCl₃ if the compound is zwitterionic (poor solubility). Avoid D₂O if you need to observe the carboxylic acid proton (exchangeable).

-

MS: Use LC-MS grade Methanol/Water + 0.1% Formic Acid.

-

IR: KBr pellet or ATR (Attenuated Total Reflectance) on the solid.

Diagrammatic Workflow: Synthesis & Impurity Logic

The following diagram illustrates the relationship between the target molecule and its primary impurity (the imide), which is critical for interpreting MS and IR data.

Figure 1: Synthetic pathway distinguishing the kinetic target (Acid-Amide) from the thermodynamic impurity (Imide).

Mass Spectrometry (MS) Profiling

Technique: ESI-MS (Positive Mode) Rationale: The basic piperazine nitrogen ensures high sensitivity in positive mode ([M+H]⁺).

Primary Ionization Data

| Ion Species | m/z (Observed) | Identity | Notes |

| [M+H]⁺ | 263.3 | Molecular Ion | Base peak in mild ESI conditions. |

| [M+Na]⁺ | 285.3 | Sodium Adduct | Common in non-desalted samples. |

| [M+H - H₂O]⁺ | 245.3 | Dehydrated Ion | Diagnostic: Represents cyclization to the phthalimide in the ion source. High abundance indicates thermal instability. |

| [2M+H]⁺ | 525.6 | Dimer | Seen at high concentrations. |

Fragmentation Pattern (MS/MS)

Fragmentation typically occurs at the amide bond or within the piperazine ring.

-

m/z 263 → 245 (Loss of 18): Loss of water (Ortho-effect cyclization).

-

m/z 263 → 219 (Loss of 44): Decarboxylation (-CO₂), typical for benzoic acids.

-

m/z 263 → 149: Phthalic anhydride fragment (loss of ethylpiperazine).

-

m/z 113: Protonated 1-ethylpiperazine fragment.

Infrared Spectroscopy (IR)[3]

Technique: FTIR (ATR or KBr) Diagnostic Value: Distinguishing the Acid + Amide (Target) from the Imide (Impurity).

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment / Diagnostic Note |

| O-H Stretch | 2500–3300 | Broad, Med | Carboxylic Acid. Very broad "hump" overlapping C-H region. Absent in imide impurity. |

| C=O (Acid) | 1710–1730 | Strong | Carboxylic acid carbonyl. |

| C=O (Amide) | 1630–1650 | Strong | Tertiary amide carbonyl. Lower frequency due to resonance with piperazine. |

| C=C Aromatic | 1580–1600 | Medium | Benzene ring breathing modes. |

| C-H Aliphatic | 2800–2980 | Medium | Ethyl and Piperazine methylene groups. |

Self-Validation Check: If you see a "doublet" carbonyl signal at ~1710 and ~1770 cm⁻¹, your sample has cyclized to the imide (anhydride-like coupling). The target should show distinct bands at ~1720 (acid) and ~1640 (amide).

Nuclear Magnetic Resonance (NMR)[4][5]

Solvent: DMSO-d₆ (Recommended for solubility and observing acid proton).

¹H NMR Data (400 MHz, DMSO-d₆)

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Context |

| 12.8 – 13.5 | Broad Singlet | 1H | COOH | Carboxylic acid proton. Broad due to exchange. Disappears in D₂O shake. |

| 7.75 – 7.85 | Doublet (d) | 1H | Ar-H6 | Aromatic proton ortho to the carboxylic acid (deshielded). |

| 7.35 – 7.45 | Doublet (d) | 1H | Ar-H3 | Aromatic proton ortho to the amide. |

| 7.50 – 7.65 | Multiplet (m) | 2H | Ar-H4, H5 | Remaining aromatic protons. |

| 3.50 – 3.70 | Broad Mult. | 2H | Pip-N1-CH₂ | Piperazine protons adjacent to amide. Broadened by restricted rotation. |

| 3.10 – 3.30 | Broad Mult. | 2H | Pip-N1-CH₂ | Other set of amide-adjacent protons. |

| 2.30 – 2.45 | Multiplet | 4H | Pip-N4-CH₂ | Piperazine protons adjacent to the ethyl amine (more shielded). |

| 2.35 | Quartet (q) | 2H | Ethyl-CH₂ | Methylene of the ethyl group. Overlaps with DMSO/Piperazine signals often. |

| 1.02 | Triplet (t) | 3H | Ethyl-CH₃ | Methyl of the ethyl group. |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Notes |

| 169.5 | C=O (Amide) | Amide carbonyl. |

| 167.2 | C=O (Acid) | Carboxylic acid carbonyl. |

| 138.5 | Ar-C (Quaternary) | Ipso-carbon attached to Acid. |

| 135.2 | Ar-C (Quaternary) | Ipso-carbon attached to Amide. |

| 127.0 – 132.0 | Ar-CH | 4 aromatic methine signals. |

| 52.5 | Ethyl-CH₂ | Methylene carbon of the ethyl tail. |

| 51.8, 52.2 | Pip-CH₂ (N4) | Piperazine carbons near the ethyl amine. |

| 41.5, 46.8 | Pip-CH₂ (N1) | Piperazine carbons near the amide (often split due to rotamers). |

| 11.8 | Ethyl-CH₃ | Methyl carbon. |

References

-

Synthesis of Phthalamic Acids

- Reaction of Phthalic Anhydride with Secondary Amines. Organic Syntheses, Coll. Vol. 3, p. 000.

-

Source: (General reference for anhydride ring opening).

-

Spectral Analog (Methyl Derivative)

-

2-[(4-Methylpiperazin-1-yl)carbonyl]benzoic acid (CAS 20320-46-1). Sigma-Aldrich Product Specification.

-

Source:

-

-

Mass Spectrometry of Piperazines

- Fragmentation Patterns of Piperazine Derivatives in ESI-MS. Journal of Mass Spectrometry.

-

Source:

-

General IR/NMR Tables

- Pretsch, E., et al.

-

Source:

solubility of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid in different solvents

An In-Depth Technical Guide to Determining the Solubility of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid

Disclaimer: Publicly available, specific quantitative solubility data for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is limited. Therefore, this guide adopts the perspective of a Senior Application Scientist, outlining the critical methodologies and scientific principles required for a researcher to experimentally determine the solubility of this compound. The protocols and rationale provided are based on established, authoritative standards in pharmaceutical sciences and can be applied to characterize this molecule or similar novel chemical entities.

Introduction

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is a molecule of interest within medicinal chemistry and drug discovery, likely serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The solubility of such a compound is a cornerstone physicochemical property, profoundly influencing its behavior at every stage of the drug development pipeline. Poor solubility can impede absorption, lead to low and erratic bioavailability, compromise the quality of in vitro assay data, and present significant challenges for formulation.[2][3][4]

This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound characterization. The focus is on two primary, complementary approaches: thermodynamic (equilibrium) solubility, which represents the true saturation point of a compound, and kinetic solubility, a higher-throughput method used for early-stage compound screening.[5]

Physicochemical Profile & Predicted Behavior

A preliminary analysis of the molecular structure is crucial for designing a relevant solubility study.

-

Ionization State: The structure contains two key ionizable centers: a carboxylic acid group (acidic, pKa ~4-5) and a tertiary amine within the piperazine ring (basic, pKa ~7-9). This amphoteric nature means its net charge and, consequently, its solubility will be highly dependent on the pH of the medium. We can predict a classic "U-shaped" solubility profile:

-

Low pH (e.g., pH < 2): The piperazine nitrogen will be protonated (cationic), while the carboxylic acid will be neutral. Solubility is expected to be high.

-

Mid-range pH (e.g., pH ~5-7): The molecule will likely exist as a zwitterion, with both groups ionized. This is often the point of minimum solubility (the isoelectric point).

-

High pH (e.g., pH > 9): The carboxylic acid will be deprotonated (anionic), and the piperazine nitrogen will be neutral. Solubility is expected to increase again.

-

-

Lipophilicity: The presence of a benzene ring and an ethyl group suggests a degree of lipophilicity. The piperazine and carboxyl groups contribute hydrophilicity. The interplay between these features will dictate its solubility in both aqueous and organic solvents. Computational tools can provide an initial estimate of LogP (a measure of lipophilicity), which helps in selecting appropriate solvents and anticipating potential challenges.[6]

-

Solid-State Properties: The solubility value is only meaningful if the solid form of the material is known. Different crystalline forms (polymorphs) or an amorphous state of the same molecule can have vastly different solubilities.[7] It is best practice to characterize the solid form of the test article using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) before and after the solubility experiment to check for any phase transformations.[7][8]

Methodologies for Experimental Solubility Determination

The choice between kinetic and thermodynamic solubility assays depends on the stage of drug development. Kinetic assays are used for rapid screening, while thermodynamic assays provide the definitive "gold standard" value for lead optimization and preformulation.[4][5]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the most reliable technique for determining equilibrium solubility.[6][7] It measures the concentration of a compound in a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound.

Causality Behind the Protocol: The core principle is to ensure a true equilibrium is reached between the dissolved and undissolved states. Using an excess of solid material guarantees that the solution becomes saturated.[6] Extended incubation with agitation (24-72 hours) is necessary to overcome the kinetic barriers of dissolution, especially for compounds that dissolve slowly.[7] Temperature control is critical as solubility is temperature-dependent.[6] Finally, careful separation of the saturated supernatant from the excess solid is paramount to avoid artificially inflating the measured concentration.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid to a series of vials. The excess should be visible at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, ethanol) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a defined period, typically 24 to 72 hours, to ensure equilibrium is achieved.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant is typically clarified via centrifugation followed by filtration through a low-binding filter (e.g., PVDF).[7]

-

Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or acetonitrile/water). Analyze the filtered supernatant and the standards using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9][10]

-

Calculation: Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Kinetic Solubility: The Turbidimetric Method

Kinetic solubility assays are high-throughput methods that measure the concentration at which a compound precipitates when added from a concentrated DMSO stock solution into an aqueous buffer.[11] This method does not represent true equilibrium but is invaluable for ranking compounds in early discovery.[5]

Causality Behind the Protocol: This method mimics how compounds are often handled in biological assays, where they are introduced from a DMSO stock. The rapid dilution can create a supersaturated solution, and the kinetic solubility is the point at which this unstable state collapses into a precipitate.[6] The formation of this precipitate is detected by light scattering (nephelometry or turbidimetry).[3] Because of the potential for supersaturation and the presence of a co-solvent (DMSO), this method often yields a higher, but less thermodynamically stable, solubility value than the shake-flask method.[6][7]

Step-by-Step Protocol: Turbidimetric Method

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new plate containing aqueous buffer (e.g., pH 7.4 PBS). This results in a final DMSO concentration typically between 1-5%.[11]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1 to 2 hours.[11][12]

-

Detection: Measure the turbidity (light scattering) of each well using a plate-based nephelometer or a spectrophotometer at a wavelength where the compound does not absorb (e.g., 620 nm).[11]

-

Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a buffer/DMSO control.

Data Presentation and Interpretation

To build a comprehensive solubility profile for 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, experiments should be conducted in a range of physiologically and pharmaceutically relevant media. All quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Solubility Profile of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid

| Solvent/Medium | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|

| Aqueous Buffers | ||||

| pH 2.0 Buffer | Thermodynamic | 25 | ||

| pH 7.4 PBS | Thermodynamic | 25 | ||

| pH 7.4 PBS | Kinetic | 25 | ||

| Biorelevant Media | ||||

| FaSSIF (Fasted State) | Thermodynamic | 37 | ||

| FeSSIF (Fed State) | Thermodynamic | 37 | ||

| Organic Solvents | ||||

| Ethanol | Thermodynamic | 25 |

| Acetonitrile | Thermodynamic | 25 | | |

-

FaSSIF/FeSSIF: Fasted and Fed State Simulated Intestinal Fluids contain bile salts and phospholipids, providing a more accurate prediction of solubility in the human gut than simple buffers.[7]

-

Interpretation: Comparing the kinetic and thermodynamic results at pH 7.4 can reveal the compound's tendency to form supersaturated solutions. A large difference suggests a higher risk of precipitation upon administration. The data across different pH values will confirm the predicted pH-dependent solubility profile and is critical for predicting oral absorption.[2]

Conclusion

Determining the solubility of a novel compound such as 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is not a single measurement but a systematic investigation. A full characterization requires an understanding of the molecule's physicochemical properties, particularly its ionization state, and the application of methodologically sound experiments. By employing both the "gold standard" shake-flask method for thermodynamic solubility and higher-throughput kinetic assays, researchers can build a robust data package. This information is essential for guiding medicinal chemistry efforts, selecting candidates for in vivo studies, and laying the groundwork for successful formulation development, ultimately increasing the probability of advancing a successful drug candidate.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

-

BioDuro. ADME Solubility Assay. BioDuro. Available from: [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. PubMed. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Domainex. Available from: [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. Domainex. Available from: [Link]

-

Martinez, M. N., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Evotec. Available from: [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available from: [Link]

-

Sedić, M., et al. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC. Available from: [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available from: [Link]

-

Persson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

-

MySkinRecipes. 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid. MySkinRecipes. Available from: [Link]

Sources

- 1. 2-(4-Ethylpiperazin-1-ylmethyl)benzoic acid [myskinrecipes.com]

- 2. evotec.com [evotec.com]

- 3. rheolution.com [rheolution.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. raytor.com [raytor.com]

- 8. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Technical Guide: Biological Potentials of Piperazine Benzoic Acid Derivatives

Executive Summary

The fusion of piperazine and benzoic acid pharmacophores represents a strategic scaffold in modern medicinal chemistry. Piperazine, a nitrogen-containing heterocycle, serves as a privileged structure due to its ability to modulate physicochemical properties (solubility, lipophilicity) and target affinity.[1] When coupled with benzoic acid derivatives, the resulting piperazine benzoates or benzoyl piperazines exhibit a pleiotropic pharmacological profile.

This technical guide analyzes the three primary biological activities of this scaffold—Antimicrobial , Anticancer , and Anti-inflammatory —providing mechanistic insights, Structure-Activity Relationships (SAR), and validated experimental protocols for synthesis and screening.

Chemical Architecture & Rationale

The core scaffold consists of a piperazine ring linked to a benzoic acid moiety, typically via an amide bond or a methylene bridge.

-

Piperazine Moiety: Acts as a hydrogen bond acceptor/donor and a semi-rigid linker that positions substituents in specific vectors to interact with receptor pockets (e.g., GPCRs, Kinases).

-

Benzoic Acid Moiety: Provides an aromatic system for

stacking interactions and a carboxylate/amide group for electrostatic interactions or hydrogen bonding.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points that modulate biological activity.

Figure 1: SAR analysis of the Piperazine Benzoic Acid scaffold highlighting key regions for functionalization.

Therapeutic Applications & Mechanisms[2][3]

Antimicrobial Activity

Piperazine benzoic acid derivatives function as potent antimicrobial agents, particularly against Gram-positive bacteria (S. aureus, B. subtilis) and specific Gram-negative strains.[2][3]

-

Mechanism of Action:

-

DNA Gyrase Inhibition: Similar to fluoroquinolones, the piperazine moiety interacts with the DNA-gyrase complex, preventing bacterial DNA replication.[3]

-

Membrane Disruption: Lipophilic benzoyl chains disrupt the bacterial cell membrane integrity, leading to leakage of intracellular components.

-

-

Key Insight: Introduction of electron-withdrawing groups (EWGs) like Chlorine or Fluorine at the para-position of the benzoic acid ring significantly lowers the Minimum Inhibitory Concentration (MIC).

Anticancer (Cytotoxicity)

Derivatives have shown significant cytotoxicity against human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and HCT-116 (colon).

-

Mechanism of Action:

-

Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax , Caspase-3 ) and downregulation of anti-apoptotic Bcl-2 .

-

Cell Cycle Arrest: Blockade at the G0/G1 or sub-G1 phase, preventing cell division.

-

-

Data Summary:

| Compound Class | Cell Line | Target Mechanism | IC50 Range ( |

| Piperonyl-Piperazine Amides | MDA-MB-231 | Apoptosis / Cell Cycle Arrest | 11.0 - 15.0 |

| Benzhydryl-Piperazines | HCT-116 | COX-2 / 5-LOX Inhibition | 3.0 - 8.0 |

| Thiazole-Piperazine Hybrids | HeLa | Bcl-2 Downregulation | 0.01 - 0.10 |

Anti-inflammatory Activity

These derivatives act as dual inhibitors of the arachidonic acid pathway.

-

Target: Simultaneous inhibition of COX-2 and 5-LOX enzymes.

-

Effect: Reduction in pro-inflammatory cytokines (TNF-

, IL-6 ) and inhibition of edema in carrageenan-induced models.[4][5] -

Advantage: The piperazine scaffold often reduces the ulcerogenic side effects common with traditional NSAIDs (acidic moieties).

Experimental Protocols

Chemical Synthesis: Amide Coupling (General Protocol)

This protocol synthesizes a Benzoyl Piperazine derivative via EDC/HOBt coupling, ensuring high yield and purity.

Reagents:

-

Substituted Benzoic Acid (1.0 equiv)

-

N-substituted Piperazine (1.0 equiv)

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Activation: Dissolve the substituted benzoic acid in dry DCM (10 mL/mmol) at 0°C. Add EDC

HCl and HOBt. Stir for 30 minutes under nitrogen atmosphere to form the active ester. -

Coupling: Add the N-substituted piperazine and TEA dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate).

-

Work-up: Dilute with DCM, wash sequentially with 1N HCl (remove unreacted amine), saturated NaHCO

(remove unreacted acid), and brine. -

Purification: Dry the organic layer over anhydrous Na

SO

Biological Assay: MTT Cytotoxicity Screen

Objective: Determine cell viability and IC50 values.

-

Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well. Incubate for 24h at 37°C/5% CO -

Treatment: Treat cells with graded concentrations of the piperazine derivative (0.1 – 100

M) for 48h. Include DMSO control (<0.1%). -

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. -

Solubilization: Discard supernatant and add 100

L DMSO to dissolve purple formazan crystals. -

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

Mechanistic Pathway Visualization

The following diagram details the dual pathway by which these derivatives exert anticancer and anti-inflammatory effects.

Figure 2: Dual mechanistic pathways showing COX/LOX inhibition (Anti-inflammatory) and Bcl-2/Bax modulation (Anticancer).

References

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. Link

-

Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research. Link

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molbank (MDPI). Link

-

Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors. Archiv der Pharmazie. Link

-

Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules. Link

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Link

-

Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. Link

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

literature review on substituted piperazine-1-carbonyl benzoic acids

Pharmacophore Architecture, Synthetic Pathways, and Therapeutic Utility[1]